molecular formula C11H16N2O2 B13156317 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B13156317
M. Wt: 208.26 g/mol
InChI Key: UZJSFWIWKOGDDI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions and an amine group at the 5 position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the cyclization of a phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Another approach is the Petasis reaction, which involves the condensation of an aldehyde, an amine, and a boronic acid to form the tetrahydroisoquinoline core . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of reagents, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . By inhibiting COMT, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to the presence of the amine group at the 5 position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C11H16N2O2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h5,13H,3-4,6,12H2,1-2H3

InChI Key

UZJSFWIWKOGDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC2=C1)N)OC

Origin of Product

United States

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